4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The intermediate product is then reacted with 2,4-dimethylphenyl isocyanate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The benzodioxole moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea: Shares the benzodioxole moiety and exhibits similar reactivity.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a benzodioxole group, used in different applications.
Uniqueness
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of a hydrazino group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2,4-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-3-5-16(14(2)9-13)22-19(24)7-8-20(25)23-21-11-15-4-6-17-18(10-15)27-12-26-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
DEGAPAMOVVFEHA-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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